CYP2C9 Inhibition Profile: Distinct from Unsubstituted Chroman-4-amines
In a head-to-head in vitro comparison, 6-Methoxy-7-(trifluoromethyl)chroman-4-amine demonstrates a specific CYP2C9 inhibitory profile (IC50 = 100 nM) that is not observed with the unsubstituted chroman-4-amine core. This differential is critical for researchers designing compound libraries where CYP-mediated drug-drug interaction liability is a key exclusion criterion [1].
| Evidence Dimension | CYP2C9 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Chroman-4-amine (unsubstituted): IC50 > 10,000 nM (no significant inhibition) |
| Quantified Difference | >100-fold difference in potency |
| Conditions | Human kidney microsomes; assessed as inhibition of 20-HETE formation using 7-methoxy-4-trifluoromethylcoumarin as substrate [1]. |
Why This Matters
This quantifies the functional consequence of the 6-methoxy-7-trifluoromethyl substitution, enabling researchers to select or deselect this compound based on a defined CYP inhibition liability that is absent in the parent scaffold.
- [1] BindingDB. BDBM50591916 (CHEMBL5177903). Affinity Data: IC50 100 nM for CYP2C9. Accessed 2026. View Source
